Calcium acetylacetonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

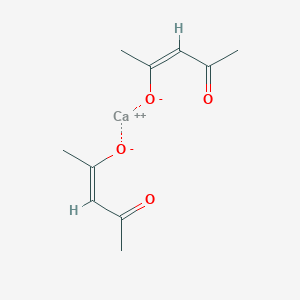

Structure

3D Structure of Parent

Properties

CAS No. |

19372-44-2 |

|---|---|

Molecular Formula |

C5H7CaO2+ |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

calcium;(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2.Ca/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3-; |

InChI Key |

QMAJHYAKZKETPG-LNKPDPKZSA-M |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].[Ca+2] |

Canonical SMILES |

CC(=CC(=O)C)[O-].[Ca+2] |

Other CAS No. |

19372-44-2 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

"Calcium acetylacetonate synthesis and characterization"

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Acetylacetonate (B107027)

Introduction

Calcium acetylacetonate, with the chemical formula C₁₀H₁₄CaO₄, is an organometallic compound where a central calcium ion is chelated by two acetylacetonate (acac) ligands.[1][2] Also known as Bis(pentane-2,4-dionato)calcium or Ca(acac)₂, it typically presents as a stable, white powder with a subtle odor.[1] The acetylacetonate anion forms a stable six-membered chelate ring by bonding to the calcium ion through its two oxygen atoms.[3][4]

This compound has garnered significant attention due to its versatility and environmentally friendly profile, serving as a non-toxic alternative to traditional heavy metal-based stabilizers in polymers like PVC.[3][5] Its applications extend to catalysis, acting as a cross-linking agent, a resin hardening accelerant, and a precursor for the synthesis of various advanced materials.[3][6] This guide provides a detailed overview of the synthesis methodologies and comprehensive characterization techniques for this compound, aimed at researchers and professionals in chemistry and materials science.

Synthesis of this compound

The synthesis of this compound is fundamentally an acid-base neutralization reaction. The weakly acidic acetylacetone (B45752) (a β-diketone) donates a proton, and the resulting acetylacetonate anion coordinates with the calcium ion.[3] Various methods have been developed, ranging from traditional wet-chemistry routes to modern, solvent-free solid-phase and mechanochemical approaches that align with green chemistry principles.[3]

Experimental Protocols

Two primary synthesis methodologies are detailed below: a thermal solid-phase method and a wet-chemical precipitation method.

Protocol 1: Thermal Solid-Phase Synthesis

This method is favored for its efficiency, high yield, and reduced environmental impact by avoiding the use of solvents.[1][3] The process involves the direct reaction of calcium hydroxide (B78521) and acetylacetone.[7]

-

Reagents:

-

Calcium Hydroxide (Ca(OH)₂)

-

Acetylacetone (C₅H₈O₂)

-

-

Procedure:

-

Combine calcium hydroxide and acetylacetone in a molar ratio of 1:3.76 in a suitable reaction vessel.[7][8]

-

The optimal conditions reported involve adding a diluent and a detergent to facilitate the reaction, though specific compounds are not always detailed in general literature.[7][8]

-

The reaction mixture is heated and stirred under controlled temperature and time. The specific temperature and time parameters can be optimized based on the scale of the reaction.[7]

-

Upon completion, the product is purified. This may involve washing steps to remove unreacted starting materials.[7]

-

The final product, a white powder, is dried to obtain pure this compound. A single-pass synthesis yield of 93.41% has been reported, which can be increased to 99% by recovering the product lost during washing steps.[7][8]

-

Protocol 2: Wet-Chemical Synthesis via Precipitation

This method utilizes solvents to facilitate the reaction between a calcium salt and acetylacetone, often in the presence of a base.[9]

-

Reagents:

-

Calcium Hydroxide (Ca(OH)₂)

-

Acetylacetone (C₅H₈O₂)

-

Ammonia (B1221849) solution (NH₃, 5 mol L⁻¹)

-

Distilled Water

-

-

Procedure: [10]

-

Prepare an ammoniacal acetylacetone solution by mixing 3 mL of acetylacetone with 40 mL of distilled water in a conical flask, followed by the addition of 8 mL of a dilute ammonia solution.

-

In a separate beaker, prepare a solution of calcium hydroxide by dissolving 3 g in 30 mL of distilled water.

-

Gradually add the calcium hydroxide solution to the ammoniacal acetylacetone solution while stirring continuously.

-

Check the pH of the resulting solution. If it is acidic, add small portions of the ammonia solution until neutrality is achieved.

-

Place the flask in a water bath and heat gently at 30°C. Continue heating until a cream-colored precipitate of this compound is observed.

-

Remove the flask from the water bath, allow it to cool, and then filter the precipitate using Whatman filter paper.

-

Wash the precipitate with a small amount of cold distilled water, filter again, and dry the final product in a vacuum desiccator.

-

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for this compound.

Characterization of this compound

A multi-technique approach is essential for the comprehensive characterization of synthesized this compound, confirming its identity, purity, structure, and thermal properties.

Characterization Methodologies

Vibrational Spectroscopy (FT-IR and Raman)

-

Purpose: To identify functional groups and confirm the coordination of the acetylacetonate ligand to the calcium ion.[3] Chelation causes characteristic shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand.[3]

-

Methodology: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet for FT-IR analysis, or analyzed directly for FT-Raman spectroscopy. Spectra are typically recorded in the 4000-400 cm⁻¹ range. Computational studies can aid in the definitive assignment of spectral bands to specific molecular vibrations (stretching, bending, rocking).[3]

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

Purpose: To elucidate the molecular structure of the compound.

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, although solubility can be limited). ¹H and ¹³C NMR spectra are recorded. The resulting chemical shifts and coupling constants provide information about the electronic environment of the protons and carbon atoms within the molecule.[11]

Thermal Analysis (TGA/DTA)

-

Purpose: To investigate the thermal stability, decomposition pathway, and presence of hydrated water molecules.[11][12]

-

Methodology: A small, precisely weighed sample (typically 5-10 mg) is placed in a crucible (e.g., alumina) within a thermogravimetric analyzer. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dynamic air or nitrogen).[11] The instrument records the mass loss (TGA) and temperature difference (DTA) as a function of temperature.

Powder X-Ray Diffraction (XRD)

-

Purpose: To determine the crystal structure and phase purity of the synthesized compound.[11]

-

Methodology: A powdered sample is uniformly spread on a sample holder. The sample is irradiated with monochromatic X-rays (commonly CuKα radiation, λ = 1.5406 Å) at various angles (2θ), and the diffraction pattern is recorded.[13] The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystalline solid. For a hydrated form, cis-bis(acetylacetonato)diaquacalcium monohydrate, the crystal system has been identified as monoclinic with the space group P2₁/a.[3]

Summary of Physicochemical & Characterization Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄CaO₄ | [1] |

| Molecular Weight | ~238.29 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | ~270-280°C (decomposes) | [1] |

| Solubility | Poorly soluble in water, ethanol, benzene; more soluble in methanol | [1] |

Table 2: Thermal Decomposition Data (in Dynamic Air)

| Temperature Range (°C) | Mass Loss (%) | Process |

| 46 - 105 | 15% (for n-hydrate) | Release of adsorbed water molecules |

| 105 - 175 | 3.2% (for n-hydrate) | Release of coordinated water molecules |

| 175 - 305 | - | First step of chelate decomposition |

| 305 - 635 | - | Second step of chelate decomposition, formation of calcite (CaCO₃) |

| 635 - 800 | - | Decarboxylation of calcite to form calcium oxide (CaO) |

| > 800 | - | Oxidation of amorphous carbon residue |

| Total Mass Loss | ~80% | Overall decomposition |

| Data derived from a study on calcium bis(acetylacetonate) n-hydrate.[11][12] |

Characterization Workflow Diagram

Caption: Logical Workflow for Characterization of Ca(acac)₂.

Conclusion

The synthesis of this compound can be achieved through several effective methods, with modern solid-phase and mechanochemical routes offering high yields and environmental benefits over traditional solvent-based approaches.[3][7] A thorough characterization using a combination of spectroscopic (FT-IR, NMR), thermal (TGA/DTA), and diffraction (XRD) techniques is crucial for confirming the product's identity, structure, and purity. The data presented in this guide provide a comprehensive technical foundation for researchers and professionals working with this versatile organometallic compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19372-44-2 | Benchchem [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound CAS No.19372-44-2 [acetylacetone.com.cn]

- 6. This compound (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 7. globethesis.com [globethesis.com]

- 8. Preparation of Acetylacetone and this compound - Dissertation [m.dissertationtopic.net]

- 9. CN102898294A - Preparation method for this compound - Google Patents [patents.google.com]

- 10. unn.edu.ng [unn.edu.ng]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

A Comprehensive Technical Guide to Calcium Acetylacetonate (CAS 19372-44-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium acetylacetonate (B107027) (Ca(acac)₂), with CAS number 19372-44-2, is a versatile organometallic compound with significant applications across various scientific and industrial domains. This technical guide provides an in-depth overview of its physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a heat stabilizer for polymers and a catalyst in organic synthesis. Detailed experimental protocols and safety information are also presented to facilitate its effective and safe use in a laboratory setting.

Physicochemical Properties

Calcium acetylacetonate is a white to cream-colored crystalline powder.[1] It is a coordination complex where a calcium ion is chelated by two acetylacetonate ligands.[2] This structure imparts notable thermal stability and solubility in certain organic solvents.[1][2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 19372-44-2 | [3] |

| Molecular Formula | C₁₀H₁₄CaO₄ | [4] |

| Molecular Weight | 238.29 g/mol | [4] |

| Appearance | White to cream-colored powder | [1] |

| Melting Point | Decomposes (see Section 3) | [1][5] |

| Solubility | Sparingly soluble in water and organic solvents; soluble in methanol (B129727).[6][7] | |

| pH | 10.5 (10 g/L solution at 20°C) | [5] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the reaction of a calcium source with acetylacetone (B45752). Below are detailed protocols for two common synthesis routes.

Experimental Protocol: Solid-Phase Synthesis from Calcium Hydroxide (B78521)

This method is advantageous due to its simplicity, high yield, and environmentally friendly nature as it avoids the use of solvents.[5]

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Mortar and pestle

Procedure:

-

In a mortar, place a specific molar ratio of calcium hydroxide and acetylacetone (e.g., a 1:2 molar ratio is stoichiometrically required, though some protocols suggest an excess of acetylacetone).[8]

-

Grind the mixture vigorously using a pestle. The solid-state reaction will proceed, often accompanied by a noticeable change in the consistency of the powder.

-

Continue grinding for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

The resulting product is crude this compound, which can be further purified if necessary, for instance, by washing with a non-solvent for the product that dissolves unreacted starting materials, followed by drying.

Experimental Protocol: Aqueous Solution Synthesis from Calcium Chloride

This method involves the precipitation of calcium hydroxide followed by its reaction with acetylacetone.[9]

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium hydroxide (NaOH) or other suitable base

-

Acetylacetone

-

Methanol (optional, as a solvent)[9]

-

Distilled water

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of calcium chloride.

-

Separately, prepare an aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the calcium chloride solution with constant stirring to precipitate calcium hydroxide.

-

Isolate the calcium hydroxide precipitate by filtration and wash it thoroughly with distilled water to remove any soluble salts.

-

The freshly prepared, moist calcium hydroxide is then reacted with acetylacetone. The reaction can be carried out in a flask, optionally with methanol as a solvent, under reflux for 1-2 hours.[9]

-

After the reaction is complete, the product is collected by filtration, washed with a small amount of cold methanol or another suitable solvent to remove excess acetylacetone, and then dried in an oven at an appropriate temperature (e.g., 90°C).[9]

Thermal Decomposition

This compound does not have a sharp melting point but undergoes a multi-stage thermal decomposition.[6] Understanding this behavior is crucial for its application as a heat stabilizer. A thermogravimetric analysis (TGA) in a dynamic air atmosphere reveals a six-step decomposition process:[2][6]

-

46-105°C: Release of adsorbed water.[2]

-

105-175°C: Removal of coordinated water molecules.[2]

-

175-305°C: First stage of chelate decomposition.[2]

-

305-635°C: Second stage of chelate decomposition, forming calcium carbonate (CaCO₃).[2]

-

635-800°C: Decarboxylation of calcium carbonate to calcium oxide (CaO).[2]

-

Above 800°C: Oxidation of any residual amorphous carbon.[6]

Applications

The unique properties of this compound make it a valuable compound in various fields.

Heat Stabilizer for PVC

The primary application of this compound is as a heat stabilizer for polyvinyl chloride (PVC) and other halogenated polymers.[10][11] During processing at high temperatures, PVC can degrade, releasing hydrochloric acid (HCl) and leading to discoloration and loss of mechanical properties.[11] this compound helps to prevent this degradation through the following mechanism:[11]

-

Neutralization of HCl: It can react with and neutralize the HCl produced during PVC degradation.

-

Scavenging of Free Radicals: Its organic ligand can scavenge free radicals that initiate the degradation process.[11]

-

Synergistic Effects: It often works synergistically with other stabilizers, such as zinc stearate (B1226849) and β-diketones, to provide enhanced thermal stability.[11]

Its non-toxic nature makes it an environmentally friendly alternative to traditional lead-based stabilizers.[10]

Catalyst in Organic Synthesis

This compound serves as a catalyst in various organic reactions, including polymerization and transesterification.[12][13] Its catalytic activity stems from the ability of the calcium ion to act as a Lewis acid, coordinating with substrates and activating them for reaction.

An example is its use as a catalyst for the transesterification of methyl methacrylate (B99206) (MMA) with dimethylaminoethanol (B1669961) (DMAE) to produce 2-(dimethylamino)ethyl methacrylate (DMAEMA).[12]

Other Applications

Other notable applications of this compound include:

-

Cross-linking agent and hardening accelerator for resins. [11]

-

Additive in rubber formulations. [11]

-

Precursor for the formation of specialty films, such as superconductive films, heat-reflecting glass films, and transparent conductive films.[9]

Safety and Handling

While considered a non-toxic alternative to many heavy metal-based compounds, this compound is not without hazards and should be handled with appropriate care.[14]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[15] |

| Skin irritation (Category 2) | H315: Causes skin irritation.[15] |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation.[15] |

| Respiratory system irritation | H335: May cause respiratory irritation.[15] |

| Reproductive toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child.[15] |

Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[4]

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a valuable and versatile chemical with a well-established role in polymer science and a growing potential in catalysis and materials science. Its favorable safety profile compared to traditional heavy metal compounds makes it an attractive option for developing more sustainable technologies. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and industrial applications.

References

- 1. nanotrun.com [nanotrun.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113149821A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. "A Process For The Preparation Of Metal Complexes Of Acetylacetonate [quickcompany.in]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. youtube.com [youtube.com]

- 8. Preparation of Acetylacetone and this compound - Dissertation [m.dissertationtopic.net]

- 9. CN102898294A - Preparation method for this compound - Google Patents [patents.google.com]

- 10. kanademy.com [kanademy.com]

- 11. nbinno.com [nbinno.com]

- 12. nanotrun.com [nanotrun.com]

- 13. This compound (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure of Bis(pentane-2,4-dionato)calcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentane-2,4-dionato)calcium, also known as calcium acetylacetonate (B107027) [Ca(acac)₂], is a coordination complex of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and characterization. Detailed experimental protocols for its preparation and analysis via spectroscopic methods are presented. The guide also summarizes key quantitative data and explores the current understanding of its biological relevance, offering insights for its potential application in drug development and materials science.

Molecular Structure and Coordination Chemistry

The definitive molecular structure of bis(pentane-2,4-dionato)calcium is best understood through its hydrated form, cis-bis(acetylacetonato)diaquacalcium monohydrate, with the chemical formula [Ca(C₅H₇O₂)₂(H₂O)₂]·H₂O. Single-crystal X-ray diffraction studies have revealed a monoclinic crystal system with the space group P2₁/a.[1]

In this structure, the central calcium ion (Ca²⁺) is coordinated by two bidentate acetylacetonate (acac) ligands and two water molecules. The acetylacetonate ligands chelate to the calcium ion, forming stable six-membered rings.[1] The coordination environment around the calcium ion can be complex and, in some polymeric structures, the calcium ion can be eight-coordinated, adopting a distorted doubly capped octahedral or square antiprismatic geometry.[1]

Tautomerism of the Acetylacetonate Ligand

The acetylacetonate ligand is derived from acetylacetone (B45752) (2,4-pentanedione), which exhibits keto-enol tautomerism. In its free state, it exists as an equilibrium mixture of the keto and enol forms. Upon deprotonation in a basic solution, the resulting acetylacetonate anion's negative charge is delocalized over the molecule. This anionic form acts as a bidentate ligand, coordinating to the calcium ion through its two oxygen atoms, thereby stabilizing the enolic form within the chelate ring.[2]

Keto-enol tautomerism of acetylacetone and formation of the acetylacetonate anion.

Experimental Protocols

Synthesis of Bis(pentane-2,4-dionato)calcium

A common method for the synthesis of bis(pentane-2,4-dionato)calcium involves the reaction of a calcium salt, such as calcium hydroxide (B78521), with acetylacetone.

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Distilled water

Procedure:

-

In a reaction vessel, dissolve a stoichiometric amount of calcium hydroxide in distilled water.

-

Slowly add a corresponding stoichiometric amount of acetylacetone to the calcium hydroxide solution while stirring continuously.

-

The reaction proceeds via a ligand substitution mechanism where the acetylacetonate ligand displaces the hydroxide or water molecules coordinated to the calcium ion.[1]

-

Continue stirring the mixture, typically at room temperature, until the reaction is complete. The formation of a white precipitate indicates the product.

-

The resulting bis(acetylacetonato)calcium(II) can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried.

Workflow for the synthesis of bis(pentane-2,4-dionato)calcium.

Spectroscopic Characterization

FTIR spectroscopy is a crucial technique for confirming the coordination of the acetylacetonate ligand to the calcium ion.

Sample Preparation:

-

The solid sample of bis(pentane-2,4-dionato)calcium is typically mixed with potassium bromide (KBr) and pressed into a pellet.

Data Acquisition:

-

The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Observations:

-

The absence of the characteristic C=O stretching vibration of the keto form of free acetylacetone (typically above 1700 cm⁻¹).

-

The appearance of strong absorption bands in the region of 1600-1500 cm⁻¹, which are attributed to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, indicating the formation of the chelate ring.[2]

-

Bands corresponding to the C-H stretching and bending vibrations of the methyl groups are also observed.

-

In the case of the hydrated form, a broad absorption band due to O-H stretching of water molecules is expected around 3200-3500 cm⁻¹.[2]

¹H and ¹³C NMR spectroscopy are used to further elucidate the structure of the complex in solution.

Sample Preparation:

-

Dissolve the bis(pentane-2,4-dionato)calcium sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected Observations for ¹H NMR:

-

Signals corresponding to the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand. The chemical shifts of these protons will be different from those of free acetylacetone, confirming complexation.

-

In the hydrated form, a signal corresponding to the protons of the coordinated water molecules may be observed.

Expected Observations for ¹³C NMR:

-

Resonances for the methyl, methine, and carbonyl carbons of the acetylacetonate ligand. Similar to the ¹H NMR, the chemical shifts will be indicative of coordination to the calcium ion.

Quantitative Data

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₄CaO₄ |

| Molecular Weight | 238.30 g/mol |

| Appearance | White to light yellow powder/crystal |

| CAS Number | 19372-44-2 |

Spectroscopic Data (FTIR)

The following table summarizes the characteristic infrared absorption bands for bis(pentane-2,4-dionato)calcium.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3500 | O-H stretching (hydrated form) |

| ~2990-2920 | C-H stretching (methyl groups) |

| ~1600-1500 | C=O and C=C stretching (chelate ring) |

| ~1460 | Asymmetrical deformation of CH₃ groups |

| ~1385 | Symmetrical deformation of CH₃ groups |

| ~1240 | C-C-C stretching in the chelate ring |

Note: The exact peak positions may vary slightly depending on the specific form of the compound (hydrated vs. anhydrous) and the sample preparation method.

Biological Activity and Applications in Drug Development

The biological activity of bis(pentane-2,4-dionato)calcium is not as extensively studied as that of other metal acetylacetonate complexes. However, the role of calcium in numerous physiological processes suggests that this complex could have interesting biological properties.

While direct studies on the cytotoxicity of bis(pentane-2,4-dionato)calcium are limited, research on other metal acetylacetonate complexes, such as copper acetylacetonate, has shown potential anticancer activity. These complexes can induce apoptosis and increase reactive oxygen species in cancer cells. The poor aqueous solubility of such compounds often necessitates the use of drug delivery systems, like nanoparticles, for effective administration.

The potential applications of bis(pentane-2,4-dionato)calcium in drug development could be in the following areas:

-

Calcium Supplementation: As a source of calcium that is soluble in organic media, it could be explored for novel formulations for calcium delivery.

-

Catalysis in Pharmaceutical Synthesis: Metal acetylacetonates (B15086760) are known catalysts in organic synthesis, and the calcium complex could be investigated for its catalytic activity in the synthesis of pharmaceutical intermediates.

-

Component of Biomaterials: Calcium-containing compounds are integral to bone and dental health. Bis(pentane-2,4-dionato)calcium could be a precursor or additive in the development of biocompatible materials.

Further research is required to fully elucidate the biological activity, toxicity profile, and potential therapeutic applications of bis(pentane-2,4-dionato)calcium.

Computational Studies

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and properties of metal complexes. While specific DFT studies on bis(pentane-2,4-dionato)calcium are not widely reported in the literature, such studies could provide valuable insights into:

-

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and the overall three-dimensional structure of the complex.

-

Vibrational Frequencies: Calculating the theoretical infrared and Raman spectra to aid in the interpretation of experimental data.

-

Electronic Properties: Understanding the nature of the metal-ligand bonding, charge distribution, and molecular orbitals.

-

Reactivity: Modeling reaction mechanisms and predicting the stability of the complex.

A general workflow for computational studies of bis(pentane-2,4-dionato)calcium using DFT.

Conclusion

Bis(pentane-2,4-dionato)calcium is a coordination complex with a well-defined molecular structure, particularly in its hydrated form. Its synthesis is straightforward, and its structure can be reliably characterized using a combination of spectroscopic techniques. While its biological activity is an emerging area of research, the fundamental role of calcium in biological systems and the known bioactivity of other metal acetylacetonates suggest that this compound holds promise for future applications in drug development and materials science. Further experimental and computational investigations are warranted to fully explore its potential.

References

An In-depth Technical Guide to the Solubility of Calcium Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium acetylacetonate (B107027) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize calcium acetylacetonate in their work.

Introduction to this compound

This compound, with the chemical formula Ca(C₅H₇O₂)₂, is a coordination complex consisting of a calcium cation and two acetylacetonate anions.[1] It is a white to cream-colored powder and is known for its thermal stability and utility as a catalyst in various chemical reactions, a stabilizer in polymers, and a precursor for the synthesis of other materials.[2] Its solubility in non-aqueous solvents is a critical parameter for its application in organic synthesis and material science.

Qualitative Solubility Profile

This compound is generally described as being soluble in organic solvents while exhibiting limited solubility in water.[2] Several sources indicate that it is readily soluble in methanol.[3] Conversely, it is reported to be hardly soluble in water, ethanol, and benzene.[3] One study involving acetylacetonate complexes of various metals, including calcium, found them to be completely soluble in acetone, ethanol, and dimethyl sulfoxide (B87167) (DMSO), slightly soluble in N,N-dimethylformamide (DMF), and insoluble in hexane (B92381) and water.

Quantitative Solubility Data

Despite extensive literature searches, specific quantitative solubility data for this compound in a wide range of organic solvents remains largely unpublished in readily accessible scientific journals and databases. One source states a water solubility of 0.1 g/100 mL, though the primary source for this value is not provided.[4] The lack of specific numerical data highlights a gap in the comprehensive physicochemical characterization of this compound.

For research and development purposes where precise concentrations are necessary, it is highly recommended that experimental determination of solubility be performed for the specific solvent and conditions of interest. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The solubility of this compound in a given organic solvent can be determined using several established methods. Below are detailed protocols for two common and reliable techniques: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution. It is a fundamental and accurate technique for determining solubility.

4.1.1. Materials and Equipment

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks

-

Evaporating dish

-

Drying oven

4.1.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved particles. The filter material should be compatible with the solvent being used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent is volatile and the compound is thermally stable at the applied temperature.

-

Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a suitable temperature to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent. It relies on the Beer-Lambert law, which relates absorbance to concentration.

4.2.1. Materials and Equipment

-

This compound

-

Solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

4.2.2. Procedure

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 4.1.2, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a known volume of the supernatant and filter it as described previously (Section 4.1.2, step 2).

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility.

-

Visualizing Experimental Workflows

To aid in the understanding of the experimental procedures, the following diagrams illustrate the logical flow of the gravimetric and UV-Vis spectrophotometry methods for solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

-

Solvent Polarity: As a coordination complex, its solubility will depend on the polarity of the solvent and the nature of the intermolecular interactions (e.g., dipole-dipole, hydrogen bonding).

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there can be exceptions. It is crucial to control and report the temperature at which solubility is determined.

-

Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility of this compound through common ion effects or by altering the properties of the solvent.

-

Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can impact the measured solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While qualitative data suggests solubility in solvents like methanol, acetone, and DMSO, there is a notable absence of comprehensive quantitative data in the scientific literature. For applications requiring precise concentrations, it is imperative for researchers to experimentally determine the solubility in their specific solvent systems. The detailed protocols for the gravimetric and UV-Vis spectrophotometry methods provided herein offer robust approaches for obtaining this critical data. The accompanying workflow diagrams provide a clear visual guide for the execution of these experimental procedures.

References

- 1. This compound | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 3. This compound, Ca Acetylacetonate CAS 19372-44-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. actabiotechnology.com [actabiotechnology.com]

Unraveling the Thermal Degradation of Calcium Acetylacetonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of calcium acetylacetonate (B107027), Ca(C₅H₇O₂)₂. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of the compound's behavior under thermal stress. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the decomposition process and analytical workflow.

Executive Summary

The thermal decomposition of hydrated calcium acetylacetonate is a multi-step process that occurs in a dynamic air atmosphere. The process initiates with the loss of adsorbed and coordinated water molecules, followed by a two-stage decomposition of the acetylacetonate ligand to form calcium carbonate. Subsequently, the calcium carbonate intermediate undergoes decarboxylation to yield calcium oxide. The final stage involves the oxidation of any residual amorphous carbon. Understanding this pathway is critical for applications where this compound is used as a precursor for the synthesis of calcium-containing materials.

Quantitative Decomposition Data

The thermal decomposition of this compound hydrate (B1144303) proceeds through six distinct stages, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key quantitative data associated with each stage is summarized in the table below.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Key Events and Gaseous Products | Solid Residue |

| Stage I | 46 - 105 | 15.0 | Release of adsorbed water (H₂O) | Ca(C₅H₇O₂)₂·xH₂O |

| Stage II | 105 - 175 | 3.2 | Release of coordinated water (H₂O) | Anhydrous Ca(C₅H₇O₂)₂ |

| Stage III | 175 - 305 | 21.2 | First step of chelate decomposition | Intermediate Species |

| Stage IV | 305 - 635 | 19.6 | Second step of chelate decomposition, formation of calcite | Calcium Carbonate (CaCO₃) |

| Stage V | 635 - 800 | 17.7 | Decarboxylation of calcium carbonate (CO₂) | Calcium Oxide (CaO) |

| Stage VI | > 800 | 3.4 | Oxidation of amorphous carbon residue (CO₂) | Calcium Oxide (CaO) |

Experimental Protocols

The investigation of the thermal decomposition of this compound involves a suite of analytical techniques to characterize the starting material, intermediates, and final products.

Simultaneous Thermal Analysis (TGA/DTA)

-

Objective: To determine the temperature ranges and corresponding mass losses of the decomposition steps.

-

Instrumentation: A simultaneous thermal analyzer capable of performing thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

-

Methodology:

-

A precisely weighed sample of this compound hydrate (typically 5-10 mg) is placed in an alumina (B75360) crucible.

-

The sample is heated from ambient temperature to 1300°C at a constant heating rate of 10°C/min.[1]

-

The analysis is conducted under a dynamic air atmosphere with a specified flow rate.

-

The mass of the sample is continuously monitored as a function of temperature (TGA), and the temperature difference between the sample and a reference is also recorded (DTA).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the solid residues at different decomposition stages and to analyze the evolved gaseous products.

-

Instrumentation: A Fourier-transform infrared spectrometer, often coupled with the TGA instrument (TGA-FTIR).

-

Methodology for Solid Residue Analysis:

-

Samples are prepared by interrupting the thermal treatment at various key temperatures (e.g., after each major mass loss step observed in the TGA).

-

The solid residue is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Methodology for Evolved Gas Analysis (TGA-FTIR):

-

The gaseous products from the TGA furnace are transferred to a heated gas cell via a heated transfer line (typically maintained at 200-250°C to prevent condensation).

-

FTIR spectra of the evolved gases are continuously collected throughout the TGA experiment.

-

X-Ray Diffraction (XRD)

-

Objective: To determine the crystalline phases of the solid residues obtained at different temperatures.

-

Instrumentation: A powder X-ray diffractometer.

-

Methodology:

-

Solid residues from interrupted thermal treatments are finely ground.

-

The powdered sample is mounted on a sample holder.

-

The XRD pattern is recorded over a specific 2θ range, using a specific X-ray source (e.g., Cu Kα radiation).

-

The obtained diffraction patterns are compared with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To characterize the structure of the initial this compound hydrate.

-

Instrumentation: A high-resolution nuclear magnetic resonance spectrometer.

-

Methodology:

-

A sample of the this compound hydrate is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure of the acetylacetonate ligand and to determine the amount of coordinated water.[2]

-

Visualizing the Process

To better illustrate the experimental approach and the decomposition pathway, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to Calcium Acetylacetonate: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the hydrated and anhydrous forms of calcium acetylacetonate (B107027), offering insights into their synthesis, physicochemical properties, and applications, with a focus on data relevant to research and development.

Physicochemical Properties: A Comparative Analysis

Calcium acetylacetonate, a coordination complex of calcium with the acetylacetonate ligand, exists in both a hydrated and an anhydrous state. The presence of water molecules in the hydrate (B1144303) influences its properties, making a comparative understanding crucial for specific applications.

| Property | This compound Hydrate | This compound Anhydrous |

| Molecular Formula | Ca(C₅H₇O₂)₂·xH₂O | C₁₀H₁₄CaO₄[1][2] |

| Molecular Weight | 238.29 g/mol (anhydrous basis)[1] | 238.29 g/mol [1][2] |

| Appearance | White powder[3] | White to cream-colored powder or crystalline form[4] |

| Melting Point | Decomposes at >280°C | ~165°C[4], with other sources indicating decomposition at 175°C[5][6] or 277-284°C[3] |

| Solubility | Sparingly soluble in water and organic solvents; soluble in methanol[3] | Soluble in organic solvents, with limited solubility in water.[4] |

| Thermal Stability | Thermally stable up to 175°C, after which it begins to decompose.[7] | Characterized by high thermal stability and chemical resistance.[4] |

Synthesis Methodologies

The synthesis of this compound can be tailored to yield either the hydrated or anhydrous form. Key experimental protocols are detailed below.

2.1. Synthesis of this compound Hydrate

This method involves the reaction of a calcium salt with acetylacetone (B45752) in an aqueous medium, followed by precipitation.

-

Reactants: Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O), 2,4-pentanedione (acetylacetone, C₅H₈O₂), and ammonium (B1175870) hydroxide (B78521).

-

Procedure:

-

Dissolve 5g of calcium nitrate tetrahydrate and 7g of acetylacetone in 25 ml of distilled water.

-

Add ammonium hydroxide dropwise to the solution while carefully monitoring the pH to reach and maintain a pH of 9.

-

A precipitate will form. Collect the precipitate by filtration.

-

Wash the precipitate three times with distilled water.

-

Dry the resulting white crystalline powder.

-

2.2. Synthesis of Anhydrous this compound

The anhydrous form is typically prepared by reacting calcium hydroxide with acetylacetone, often in a non-aqueous solvent to prevent the incorporation of water.

-

Reactants: Calcium hydroxide (Ca(OH)₂), acetylacetone, and a diluent.

-

Procedure:

-

This thermal-solid synthesis process uses acetylacetone and calcium hydroxide as raw materials.

-

The optimal conditions for synthesis are a molar ratio of acetylacetone to calcium hydroxide of 3.76.

-

The weight ratio of the diluent to calcium hydroxide should be 13.5.

-

The reaction is carried out at an elevated temperature for a specified time.

-

The product is then purified.

-

The single synthesis yield under these conditions is reported to be 93.41%, which can be increased to 99% with recovery from the washing step.

-

Another method involves the following steps:

-

Reactants: Calcium chloride (CaCl₂), sodium hydroxide (NaOH), methanol (B129727), and acetylacetone.

-

Procedure:

-

React an aqueous solution of calcium chloride with an aqueous solution of sodium hydroxide to form a calcium hydroxide precipitate.

-

Isolate the calcium hydroxide precipitate via filtration.

-

Add an excess of 2% to 5% acetylacetone to methanol.

-

Add the calcium hydroxide precipitate to the methanol-acetylacetone mixture and perform a reflux reaction.

-

After the reaction is complete, filter the product.

-

Wash the filter cake with methanol and dry at 90°C to obtain anhydrous this compound.

-

Characterization Protocols

A variety of analytical techniques are employed to characterize and differentiate between the hydrated and anhydrous forms of this compound.

3.1. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of the compounds.

-

Instrumentation: A simultaneous TGA/DTA instrument.

-

Procedure:

-

Place a small, accurately weighed sample (e.g., 46-48 mg) into the sample pan.

-

Heat the sample from room temperature to a high temperature (e.g., 1000°C or 1300°C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, such as dynamic air or an inert nitrogen flow (e.g., 40 cm³/min).[7][8]

-

Record the mass loss (TGA) and temperature difference between the sample and a reference (DTA) as a function of temperature.

-

The thermal decomposition of this compound hydrate shows distinct steps: release of adsorbed and coordinated water, decomposition of the chelate to form calcium carbonate, and finally, the formation of calcium oxide.[7]

-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and confirm the coordination of the acetylacetonate ligand to the calcium ion.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a Nujol mull. For a Nujol mull, a small amount of the complex is ground with a drop of Nujol oil.[9]

-

Procedure:

-

Record the background spectrum of the empty sample holder or the mull substance.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Scan the sample over a specific wavenumber range (e.g., 400-4000 cm⁻¹).

-

The resulting spectrum will show characteristic absorption bands. For this compound, key bands include those for C=O and C=C stretching vibrations, which shift upon coordination to the metal ion. The presence of a broad band around 3200-3500 cm⁻¹ in the hydrate form indicates the O-H stretching of water molecules.

-

Applications in Research and Drug Development

Both forms of this compound serve as versatile reagents and precursors in various applications.

-

Catalysis: It is used as a catalyst in organic synthesis, including transesterification reactions and polymerization.[4][10]

-

Polymer Stabilization: A primary application is as a heat stabilizer for halogenated polymers like PVC.[3][11][12] It works by neutralizing HCl released during degradation and can act synergistically with other stabilizers.[11]

-

Precursor for Advanced Materials: this compound is a precursor for the synthesis of specialized films, such as superconductive films and heat-reflecting glass films.

-

Drug Development: While not a direct therapeutic agent, its role as a catalyst and in polymer stabilization is relevant for developing drug delivery systems and medical devices where biocompatible and stable polymers are required.

Visualizing Mechanisms and Workflows

5.1. PVC Stabilization Mechanism

The following diagram illustrates the proposed mechanism by which this compound stabilizes PVC.

Caption: PVC stabilization by this compound.

5.2. Experimental Workflow for Characterization

This diagram outlines a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

- 1. This compound | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound, Ca Acetylacetonate CAS 19372-44-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 5. This compound CAS#: 19372-44-2 [m.chemicalbook.com]

- 6. 19372-44-2 | CAS DataBase [m.chemicalbook.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. asianpubs.org [asianpubs.org]

- 9. unn.edu.ng [unn.edu.ng]

- 10. nanotrun.com [nanotrun.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

Navigating the Spectroscopic Landscape of Calcium Acetylacetonate: A Technical Guide to ¹H and ¹³C NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetylacetonate (B107027), Ca(acac)₂, a coordination complex of the alkaline earth metal calcium with the acetylacetonate ligand, finds applications in various chemical syntheses and material science endeavors. While extensive spectroscopic data is available for transition metal acetylacetonates (B15086760), particularly due to their paramagnetic properties, the nuclear magnetic resonance (NMR) characteristics of diamagnetic main group metal acetylacetonates like calcium acetylacetonate are less commonly reported in readily accessible literature. This guide provides a comprehensive overview of the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this compound.

Due to the limited availability of specific experimental NMR data for this compound in the surveyed scientific literature, this guide will utilize data from a closely related, well-characterized diamagnetic acetylacetonate complex, aluminum acetylacetonate (Al(acac)₃), as a representative example to illustrate the expected spectral features. The principles and methodologies described herein are directly applicable to the analysis of this compound.

Theoretical Background: NMR of Diamagnetic Metal Acetylacetonates

In a diamagnetic complex such as this compound, the calcium ion (Ca²⁺) has a closed-shell electron configuration, leading to the absence of unpaired electrons. Consequently, its NMR spectra are characterized by sharp signals with chemical shifts primarily influenced by the local electronic environment of the protons and carbons within the acetylacetonate ligand.

The acetylacetonate ligand in its enolate form, which is the form it adopts when coordinated to a metal ion, possesses a plane of symmetry. This symmetry renders the two methyl groups and the two carbonyl carbons chemically equivalent. Therefore, a simplified NMR spectrum is expected.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for the acetylacetonate ligand in a diamagnetic complex, based on data for aluminum acetylacetonate. These values serve as a reliable estimate for the expected spectral regions for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~1.9 - 2.2 | Singlet |

| Methine Proton (-CH=) | ~5.3 - 5.6 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | ~25 - 30 |

| Methine Carbon (-CH=) | ~100 - 105 |

| Carbonyl Carbon (C=O) | ~185 - 195 |

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a typical procedure for the ¹H and ¹³C NMR analysis of a diamagnetic acetylacetonate complex like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the this compound sample is sufficiently soluble. Common choices include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterated methanol (B129727) (CD₃OD). Solubility of this compound is generally poor in water and nonpolar organic solvents but better in methanol.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the complex in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of 10-12 ppm is generally adequate.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon environment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer relaxation delay may be necessary for the carbonyl carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 200-220 ppm is appropriate to cover the expected chemical shift range.

-

Data Analysis and Interpretation

The process of analyzing the NMR spectra of this compound involves several key steps, from initial data acquisition to the final structural confirmation. The logical workflow for this process is outlined below.

Signaling Pathways in NMR Spectroscopy

The fundamental principle of NMR spectroscopy relies on the interaction of nuclear spins with an external magnetic field and radiofrequency pulses. The following diagram illustrates the simplified signaling pathway from the initial excitation of the nuclei to the detection of the NMR signal.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound for professionals in research and drug development. While direct experimental data for this specific compound is scarce, the principles outlined, using aluminum acetylacetonate as a diamagnetic analog, offer a robust framework for predicting, acquiring, and interpreting the NMR spectra of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and characterization.

Unveiling the Vibrational Signature of Calcium Acetylacetonate: An In-depth FTIR Analysis

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of calcium acetylacetonate (B107027), a compound of significant interest in various chemical and pharmaceutical applications. A detailed examination of its vibrational modes offers insights into its molecular structure, bonding, and potential interactions. This document outlines the experimental protocols for accurate FTIR analysis and presents a thorough assignment of the observed vibrational frequencies.

Introduction to the Vibrational Spectroscopy of Calcium Acetylacetonate

This compound, Ca(acac)₂, is a coordination complex where the calcium ion is chelated by two acetylacetonate ligands. The acetylacetonate anion can exist in different tautomeric forms, but in metal complexes, it predominantly adopts the enolate form, creating a stable six-membered ring with the metal ion. The vibrational spectrum of this compound is rich with information, revealing the characteristic frequencies of the ligand's functional groups and the influence of the metal-oxygen bond.

FTIR spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational motions, such as stretching and bending of bonds. The resulting spectrum is a unique fingerprint of the molecule, allowing for its identification and the characterization of its chemical structure.

Experimental Protocol for FTIR Analysis

Accurate and reproducible FTIR spectra are contingent upon meticulous sample preparation and data acquisition. The following protocol details the potassium bromide (KBr) pellet method, a common technique for analyzing solid samples.

Materials and Equipment:

-

This compound (high purity)

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Hydraulic press with a pellet die (e.g., 13 mm diameter)

-

FTIR spectrometer (e.g., equipped with a DTGS detector)

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of this compound and 150-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.[1]

-

First, grind the this compound sample in the agate mortar for 2-3 minutes to reduce the particle size.

-

Add the KBr powder to the mortar and gently but thoroughly mix with the sample by grinding for another 3-5 minutes to ensure a homogenous mixture.

-

Transfer the mixture into the pellet die.

-

Place the die in the hydraulic press and apply a pressure of 8-10 tons for 2-3 minutes.[2][3] This will form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction on the acquired spectrum.

-

Identify and label the peak frequencies.

-

Vibrational Mode Analysis of this compound

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of the acetylacetonate ligand and the metal-oxygen bonds. The coordination of the acetylacetonate ligand to the calcium ion leads to a delocalization of the π-electrons within the chelate ring, resulting in characteristic shifts of the carbonyl (C=O) and olefinic (C=C) stretching frequencies compared to the free ligand.

The table below summarizes the principal vibrational modes observed in the FTIR spectrum of this compound and their assignments.

| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~3400 (broad) | ν(O-H) | O-H stretching of associated water molecules (if hydrate) |

| ~2990 | νₐₛ(C-H) of CH₃ | Asymmetric stretching of the C-H bonds in the methyl groups. |

| ~2920 | νₛ(C-H) of CH₃ | Symmetric stretching of the C-H bonds in the methyl groups. |

| ~1670 | ν(C=O) + ν(C=C) | Primarily C=O stretching, strongly coupled with C=C stretching. The coordination to Ca(II) lowers this frequency.[4] |

| ~1595 | ν(C=C) + ν(C=O) | Primarily C=C stretching of the chelate ring, coupled with C=O stretching.[4] |

| ~1513 | ν(C=C) + ν(C=O) | Another coupled C=C and C=O stretching mode, indicating the delocalized nature of the bonding in the chelate ring.[4] |

| ~1420 | δₐₛ(CH₃) | Asymmetric bending (deformation) of the C-H bonds in the methyl groups. |

| ~1360 | δₛ(CH₃) | Symmetric bending (deformation) of the C-H bonds in the methyl groups. |

| ~1260 | ν(C-C) + δ(C-H) | Stretching of the C-C bond between the methyl group and the ring, coupled with C-H in-plane bending. |

| ~1190 | δ(C-H) | In-plane bending of the C-H bond on the chelate ring. |

| ~1020 | ρ(CH₃) | Rocking motion of the methyl groups. |

| ~930 | ν(C-CH₃) + Ring Deformation | Stretching of the C-CH₃ bond coupled with deformation of the chelate ring. |

| ~780 | π(C-H) | Out-of-plane bending of the C-H bond on the chelate ring. |

| ~680 | Ring Deformation + ν(Ca-O) | Deformation of the chelate ring coupled with Ca-O stretching. |

| ~650 | Ring Deformation | Out-of-plane bending of the chelate ring. |

| ~460 | ν(Ca-O) | Stretching of the Calcium-Oxygen bond. |

Workflow for FTIR Analysis of this compound

The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from initial sample handling to final data interpretation.

Figure 1: Workflow for the FTIR analysis of this compound.

Conclusion

This technical guide has provided a detailed protocol for the FTIR analysis of this compound and a comprehensive assignment of its vibrational modes. The presented data and methodologies offer a robust framework for researchers and professionals in drug development and materials science to accurately characterize this important organometallic compound. The unique vibrational fingerprint of this compound, as revealed by FTIR spectroscopy, is crucial for quality control, structural elucidation, and understanding its coordination chemistry, which are all vital aspects in its various applications.

References

- 1. shimadzu.com [shimadzu.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 4. scienceijsar.com [scienceijsar.com]

Unveiling the Crystal Structure of Calcium Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of calcium acetylacetonate (B107027), a compound of significant interest in various chemical and pharmaceutical applications. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and presents a visual representation of its molecular architecture.

Introduction

Calcium acetylacetonate, with the chemical formula Ca(C₅H₇O₂)₂, is a coordination complex that plays a role as a catalyst and a precursor in materials science. Understanding its three-dimensional structure at the atomic level is crucial for elucidating its chemical properties and reactivity, thereby enabling its effective application in research and development. The stable crystalline form of this compound under ambient conditions is a hydrated species, specifically cis-bis(acetylacetonato)diaquacalcium monohydrate ([Ca(C₅H₇O₂)₂(H₂O)₂]·H₂O). To date, a definitive single-crystal X-ray structure of the anhydrous form has not been reported in the literature. This guide, therefore, focuses on the well-characterized hydrated structure.

Crystallographic Data of cis-bis(acetylacetonato)diaquacalcium monohydrate

The crystal structure of cis-bis(acetylacetonato)diaquacalcium monohydrate was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic system with the space group P2₁/a.[1][2] The asymmetric unit contains one calcium ion, two acetylacetonate ligands, two coordinated water molecules, and one water molecule of crystallization. The calcium ion is octahedrally coordinated by the four oxygen atoms of the two bidentate acetylacetonate ligands and the oxygen atoms of the two coordinated water molecules. The two water molecules are in a cis configuration.[1]

A summary of the key crystallographic data is presented in Table 1.

| Table 1: Crystallographic Data for cis-bis(acetylacetonato)diaquacalcium monohydrate | |

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀CaO₇ |

| Formula Weight | 292.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | |

| a | 11.956(3) Å |

| b | 7.502(2) Å |

| c | 16.035(4) Å |

| β | 107.08(2)° |

| Volume | 1374.8(6) ų |

| Z (Formula units per cell) | 4 |

| Selected Bond Lengths | |

| Ca-O(acac) | 2.320(2) - 2.336(2) Å |

| Ca-O(water) | 2.356(2) Å |

Experimental Protocols

Synthesis of cis-bis(acetylacetonato)diaquacalcium monohydrate Single Crystals

Single crystals of cis-bis(acetylacetonato)diaquacalcium monohydrate suitable for X-ray diffraction were obtained by the slow evaporation of an aqueous solution of the complex.[1] A general method for the preparation of the complex involves the reaction of a calcium salt with acetylacetone (B45752) in an aqueous solution.

A representative synthesis procedure is as follows: Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) is dissolved in distilled water. To this solution, 2,4-pentanedione (acetylacetone) is added. The pH of the reaction mixture is carefully adjusted to and maintained at 9 by the dropwise addition of ammonium (B1175870) hydroxide, leading to the precipitation of the product. The precipitate is then collected, washed with distilled water, and dried. For single crystal growth, the dried product is redissolved in water and allowed to evaporate slowly at room temperature.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was carried out using a single crystal of suitable size and quality.

A summary of the data collection and structure refinement parameters is provided in Table 2.

| Table 2: X-ray Data Collection and Structure Refinement | |

| Parameter | Value |

| Diffractometer | Syntex P2₁ |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature | 140 K |

| 2θ range for data collection | Not specified |

| Index ranges | Not specified |

| Reflections collected | Not specified |

| Independent reflections | Not specified |

| Refinement method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R = 0.048 |

| Goodness-of-fit on F² | Not specified |

Molecular Structure and Coordination Environment

The crystal structure of cis-bis(acetylacetonato)diaquacalcium monohydrate reveals a six-coordinate calcium ion. The coordination geometry is a distorted octahedron. The two bidentate acetylacetonate ligands each form a six-membered chelate ring with the calcium ion. The two coordinated water molecules occupy adjacent (cis) positions in the coordination sphere. The third water molecule is not directly bonded to the calcium ion but participates in hydrogen bonding within the crystal lattice.

Caption: Coordination of the Ca²⁺ ion in cis-bis(acetylacetonato)diaquacalcium monohydrate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound in its hydrated form, cis-bis(acetylacetonato)diaquacalcium monohydrate. The quantitative crystallographic data and a description of the synthesis and structure determination methods have been presented. The octahedral coordination environment of the calcium ion, with two bidentate acetylacetonate ligands and two cis-coordinated water molecules, is a key structural feature. Further research is required to elucidate the crystal structure of the anhydrous form of this compound.

References

Methodological & Application

Calcium Acetylacetonate: A Versatile Precursor for Thin Film Deposition

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcium acetylacetonate (B107027), Ca(C₅H₇O₂)₂, is a metal-organic compound that serves as a valuable precursor for the deposition of calcium-containing thin films. Its volatility, thermal stability, and solubility in organic solvents make it suitable for a variety of thin film deposition techniques, including sol-gel, spray pyrolysis, and chemical vapor deposition (CVD).[1][2] These thin films, encompassing materials like calcium oxide (CaO), calcium carbonate (CaCO₃), and hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), are integral to a range of applications from biomedical coatings to electronic components.[3][4][5] This document provides detailed application notes and experimental protocols for the use of calcium acetylacetonate in thin film deposition.

Physicochemical Properties of this compound

Understanding the thermal properties of this compound is crucial for its application in vapor-phase deposition techniques. The compound undergoes a multi-step thermal decomposition process. It is thermally stable up to 175°C, after which it decomposes in distinct steps, eventually forming calcium oxide at temperatures between 635°C and 800°C.[1]

Table 1: Thermal Decomposition of Calcium(II) bis(acetylacetonate) n-hydrate [1][6]

| Temperature Range (°C) | Process |

| 45 - 175 | Release of adsorbed and coordinated water molecules |

| 175 - 635 | Two-step decomposition of the chelate, forming calcium carbonate (calcite) |

| 635 - 800 | Decarboxylation of calcite to form calcium oxide |

| > 800 | Oxidation of amorphous carbon residue |

Thin Film Deposition Techniques and Protocols

Sol-Gel Deposition

The sol-gel process is a versatile solution-based method for fabricating thin films. This compound is a suitable precursor for the non-aqueous sol-gel synthesis of calcium-containing thin films, particularly hydroxyapatite for biomedical applications.[7]

Experimental Protocol: Sol-Gel Deposition of Hydroxyapatite Thin Films

This protocol describes the synthesis of a hydroxyapatite sol-gel precursor solution and subsequent thin film deposition via spin coating.

1. Precursor Solution Preparation:

-

Calcium Precursor: Prepare a solution of this compound dihydrate (Ca(C₅H₇O₂)₂·2H₂O) in an alcohol solvent (e.g., ethanol).

-

Phosphorus Precursor: Separately, prepare a solution of a phosphorus precursor, such as triethyl phosphite, in the same solvent.[4]

-

Mixing: Add the phosphorus precursor solution dropwise to the stirred this compound solution. The molar ratio of Ca/P should be maintained at 1.67 for stoichiometric hydroxyapatite.

-

Aging: Allow the resulting sol to age for a period of time (e.g., 2 hours) at room temperature to facilitate hydrolysis and condensation reactions.

2. Thin Film Deposition (Spin Coating):

-

Substrate Preparation: Clean the desired substrate (e.g., silicon wafer, titanium) thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Coating: Dispense the aged sol onto the substrate and spin coat at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to achieve a uniform film.

-

Drying: Dry the coated substrate in an oven at a low temperature (e.g., 70°C) to remove the solvent.[4]

3. Heat Treatment (Calcination):

-

Place the dried films in a furnace and heat to a high temperature to remove organic residues and crystallize the hydroxyapatite phase. The calcination is typically performed in air.[4]

Table 2: Quantitative Parameters for Sol-Gel Deposition of Hydroxyapatite Thin Films

| Parameter | Value | Reference |

| Calcium Precursor | This compound dihydrate | |